molecular formula C8H9NO3 B1184999 Methyl 6-hydroxy-4-methylpicolinate

Methyl 6-hydroxy-4-methylpicolinate

Cat. No.: B1184999
M. Wt: 167.164
InChI Key: NYUABOLLRLJEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-hydroxy-4-methylpicolinate is a pyridine-derived ester featuring hydroxyl and methyl substituents at the 6- and 4-positions, respectively. These derivatives are commonly studied in medicinal chemistry and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.164

IUPAC Name

methyl 4-methyl-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)9-7(10)4-5/h3-4H,1-2H3,(H,9,10)

InChI Key

NYUABOLLRLJEDP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Functional Group Influence

Key structural analogs include:

Compound Name CAS Number Substituents Similarity Score Key Functional Features
Methyl 6-chloro-4-methylpicolinate 1186605-87-7 6-Cl, 4-Me 0.94 Enhanced electrophilicity due to Cl
Methyl 4-methoxypyridine-2-carboxylate 29681-43-4 4-OMe 0.86 Increased solubility from OMe
Methyl 6-acetyl-3-methyl-4-phenylpicolinate 64034-97-5 6-acetyl, 3-Me, 4-Ph N/A Steric bulk from phenyl and acetyl groups
Methyl 4-amino-6-methoxypicolinate 1443759-42-9 4-NH₂, 6-OMe N/A Potential for hydrogen bonding
  • Hydroxyl vs. Chloro Groups : The hydroxyl group in Methyl 6-hydroxy-4-methylpicolinate likely increases polarity and hydrogen-bonding capacity compared to chloro-substituted analogs like Methyl 6-chloro-4-methylpicolinate. This difference may influence solubility and biological interactions .
  • Methyl vs. Methoxy Groups : Methyl 4-methoxypyridine-2-carboxylate’s methoxy group improves solubility relative to methyl substituents, suggesting that the hydroxyl group in the target compound could further enhance hydrophilicity .

Physical and Chemical Properties

  • Thermal Stability : Methyl ester derivatives generally exhibit moderate stability, with decomposition temperatures influenced by substituent electron-withdrawing/donating effects .

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